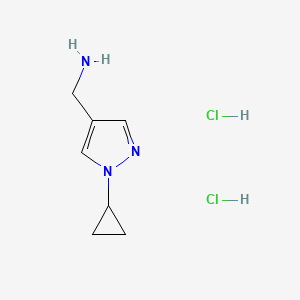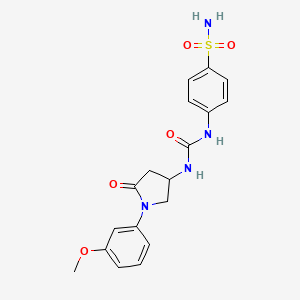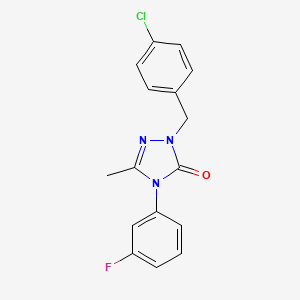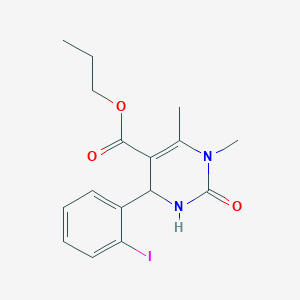
Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has a molecular formula of C16H19IN2O3 . It is a complex organic compound that contains iodine, which suggests potential applications in fields like medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The iodine atom is attached to the phenyl ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Biginelli compounds, including derivatives similar to the specified chemical, have been studied extensively for their synthesis and chemical reactivity. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing insights into methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989). Such studies contribute to the understanding of the compound's utility in synthesizing a broad range of heterocyclic compounds.
Structural and Conformational Analysis
Memarian et al. (2013) performed X-ray crystal structure analysis and quantum chemical calculations to characterize the structural and electronic features of 1,2,3,4-tetrahydropyrimidine derivatives. Their research revealed the quasi-boat conformation of the heterocyclic ring and discussed the formation of racemic mixtures in crystal structures (Memarian et al., 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds, which may impact their practical applications.
Potential Anticancer Applications
Molecular iodine has been employed to facilitate reactions leading to the synthesis of compounds with potential anticancer properties. Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes, showing good anti-proliferative properties in vitro against cancer cell lines, highlighting the potential medicinal applications of compounds synthesized using related methodologies (Mulakayala et al., 2012).
Synthesis of Radiotracers
Yang et al. (2008) detailed the synthesis of mono-labeled and dual-labeled analogues of ZJ0273, a broad-spectrum herbicidal ingredient, for use as radiotracers in studies on its metabolism, environmental behavior, and fate. This illustrates the application of related chemical methodologies in environmental science and agriculture (Yang, Ye, & Lu, 2008).
Antimicrobial Evaluation
Shastri and Post (2019) synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This underscores the compound's relevance in developing new antimicrobial agents (Shastri & Post, 2019).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve exploring its potential applications in various fields. Given its complex structure and the presence of an iodine atom, it could be of interest in medicinal chemistry, materials science, and other areas. Further studies could also focus on its synthesis, properties, and potential biological activity .
Propiedades
IUPAC Name |
propyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFIRPWPFRKRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
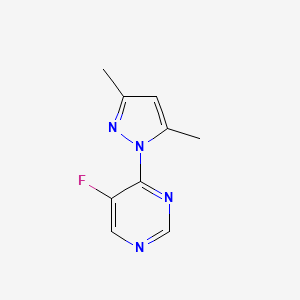
![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)
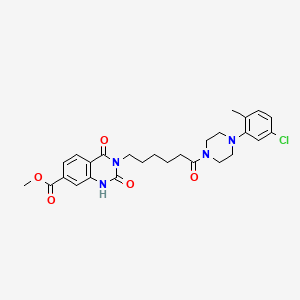

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)
![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)
